2-(4-bromobenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-(4-bromobenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a bromobenzyl group at the second position and an ethoxyphenyl group at the sixth position of the pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and 4-ethoxybenzaldehyde.
Formation of Intermediate: The initial step involves the reaction of 4-bromobenzyl chloride with hydrazine hydrate to form 4-bromobenzyl hydrazine.
Cyclization: The intermediate 4-bromobenzyl hydrazine is then reacted with 4-ethoxybenzaldehyde in the presence of a suitable catalyst to undergo cyclization, forming the pyridazinone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Optimization of Reaction Parameters: Optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction of the pyridazinone ring can yield reduced forms of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with altered ring structures.
Scientific Research Applications
2-(4-bromobenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromobenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorobenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one: Similar structure with a chlorine atom instead of bromine.
2-(4-bromobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-bromobenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-thione: Similar structure with a thione group instead of a ketone group.
Uniqueness
2-(4-bromobenzyl)-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is unique due to the specific combination of bromobenzyl and ethoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-6-(4-ethoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-2-24-17-9-5-15(6-10-17)18-11-12-19(23)22(21-18)13-14-3-7-16(20)8-4-14/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQNTICGRRYATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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